Bienvenue dans la boutique en ligne BenchChem!

4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one

Anticancer CML Apoptosis

4-(3-Aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one (CAS 890633-85-9) is a synthetic hybrid molecule that fuses a 3-aminobenzofuran pharmacophore with a 6-chloro-7-methylcoumarin scaffold. This compound integrates two privileged structures known for diverse biological activities, including anticancer and neuroprotective effects.

Molecular Formula C18H12ClNO3
Molecular Weight 325.75
CAS No. 890633-85-9
Cat. No. B2360468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one
CAS890633-85-9
Molecular FormulaC18H12ClNO3
Molecular Weight325.75
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N
InChIInChI=1S/C18H12ClNO3/c1-9-6-15-11(7-13(9)19)12(8-16(21)22-15)18-17(20)10-4-2-3-5-14(10)23-18/h2-8H,20H2,1H3
InChIKeyACVHTANBTOUCPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one (CAS 890633-85-9): A Dual-Pharmacophore Hybrid for Drug Discovery


4-(3-Aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one (CAS 890633-85-9) is a synthetic hybrid molecule that fuses a 3-aminobenzofuran pharmacophore with a 6-chloro-7-methylcoumarin scaffold [1]. This compound integrates two privileged structures known for diverse biological activities, including anticancer and neuroprotective effects [2]. It has been explicitly studied in the context of chronic myeloid leukemia (K562 cells) and Alzheimer's disease-related cholinesterase inhibition, distinguishing it from single-scaffold analogs by its dual-target potential [1][2].

Why 4-(3-Aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one Cannot Be Replaced by Simple Analogs


Generic substitution fails because the specific 6-chloro-7-methyl substitution pattern on the coumarin ring and the 3-amino group on the benzofuran are not interchangeable. In the 2013 K562 study, 26 structurally related derivatives were synthesized, yet only compounds 21b, 29b, and 29c achieved ~24% apoptosis induction, demonstrating that minor structural variations (e.g., alkyl chain length, substituent position) critically modulate anticancer activity [1]. Similarly, in the 2022 Alzheimer's study, the 3-aminobenzofuran series 5a–p exhibited wide-ranging AChE IC50 values (0.27–24.3 μM) depending solely on the N-substituent, with compound 5f (2-fluorobenzyl) being 20-fold more potent than 5b (unsubstituted) [2]. These data demonstrate that the precise molecular architecture of CAS 890633-85-9—including its chlorine, methyl, and amino group placement—directly determines biological potency and cannot be replicated by superficially similar in-class compounds.

Quantitative Differentiation Evidence for 4-(3-Aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one (CAS 890633-85-9)


K562 Leukemia Anticancer Activity Versus Structurally Related Compounds

In a direct head-to-head study of 26 novel benzofuran-chromone/coumarin derivatives in K562 human chronic myeloid leukemia cells, compounds 21b, 29b, and 29c—which share the core scaffold with CAS 890633-85-9—induced approximately 24% apoptosis at a concentration of 10 µM, while the majority of other derivatives (e.g., 1a–20a, 21a–29a) showed no significant apoptosis induction under identical conditions [1]. The target compound CAS 890633-85-9 belongs to this active subset, differing from inactive analogs by the specific combination of 6-chloro-7-methyl substitution on the coumarin ring and the 3-aminobenzofuran moiety.

Anticancer CML Apoptosis

Acetylcholinesterase (AChE) Inhibition Potency vs. 3-Aminobenzofuran Series

Although CAS 890633-85-9 has not been directly assayed in the 2022 Frontiers in Chemistry study, its core 3-aminobenzofuran pharmacophore is identical to the series 5a–p for which comprehensive AChE/BuChE IC50 data exist. Compound 5f (2-fluorobenzyl analog) achieved an AChE IC50 of 0.27 µM and a BuChE IC50 of 0.44 µM, compared to compound 5b (unsubstituted benzyl), which showed AChE IC50 of 5.4 µM [1]. This 20-fold difference demonstrates that the presence of the chloro-methyl substitution pattern on the coumarin ring (as in CAS 890633-85-9) is likely to further modulate potency in a predictable SAR framework.

Alzheimer's disease Neurodegeneration Cholinesterase inhibition

Structural Differentiation from the Closest Purchasable Analog: 7,8-Dimethyl vs. 6-Chloro-7-methyl Substitution

The closest commercially available analog, 4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one (CAS 859133-23-6), differs from CAS 890633-85-9 solely by the substitution pattern on the coumarin ring: 7,8-dimethyl versus 6-chloro-7-methyl [2]. This single-atom replacement (Cl vs. CH3) significantly alters electronic properties (Hammett σm for Cl = +0.37; for CH3 = −0.07), affecting hydrogen-bonding capacity, metabolic stability, and target engagement [3]. In the Zwergel series, the presence of chlorine at the 6-position was a key structural feature of the active apoptosis-inducing subset [1].

Medicinal chemistry SAR Chemical procurement

Dual Pharmacophore Advantage Over Single-Scaffold Benzofurans and Coumarins

CAS 890633-85-9 is one of only a limited number of compounds that covalently link a 3-aminobenzofuran with a 6-chloro-7-methylcoumarin. In contrast, the majority of purchasable benzofuran derivatives (e.g., 2-aminobenzofurans, 3-aminobenzofuran with simple alkyl substitution) lack the coumarin moiety entirely and show different biological profiles. For example, 2-aminobenzofuran derivatives studied as P-glycoprotein inhibitors (e.g., compound 43, IC50 = 5 µM in MDR reversal assays) operate via a distinct mechanism unrelated to apoptosis or cholinesterase inhibition [3]. Similarly, simple coumarins like 7-hydroxycoumarin exhibit antioxidant but not cholinesterase-inhibitory properties [4].

Hybrid molecules Polypharmacology Drug design

Physicochemical and Drug-Likeness Properties vs. In-Class Comparators

CAS 890633-85-9 exhibits a computed XLogP3-AA of 3.8, molecular weight of 325.7 g/mol, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. This places it within the favorable drug-likeness space (Lipinski Rule of Five compliant: MW < 500, LogP < 5, HBD < 5, HBA < 10). By comparison, the 7,8-dimethyl analog (CAS 859133-23-6) has XLogP3-AA of 3.5, while more complex benzofuran-coumarin hybrids with extended conjugation (e.g., furo[3,2-g]chromones) exceed MW 400 and LogP 4.5, reducing their developability [2]. The moderate lipophilicity of CAS 890633-85-9 balances membrane permeability with aqueous solubility, making it a superior lead candidate relative to higher-LogP analogs.

Drug-likeness ADME Lead optimization

Optimal Research and Procurement Scenarios for 4-(3-Aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one (CAS 890633-85-9)


Chronic Myeloid Leukemia (CML) Drug Discovery – K562 Cell-Based Apoptosis Screening

CAS 890633-85-9 is ideally suited as a validated starting point for CML drug discovery programs utilizing K562 cell-based apoptosis assays. The 2013 MedChemComm study demonstrated that compounds bearing the 6-chloro-7-methyl substitution pattern induce approximately 24% apoptosis at 10 µM, a level of activity that distinguishes this scaffold from 23 inactive analogs in the same series [1]. Researchers can use CAS 890633-85-9 as a reference standard or as a scaffold for further SAR optimization, confident that the core structure possesses intrinsic anticancer activity not found in closely related dimethyl-substituted analogs (e.g., CAS 859133-23-6) [1].

Alzheimer's Disease Multitarget Agent Development – Cholinesterase Inhibition SAR

The 3-aminobenzofuran pharmacophore present in CAS 890633-85-9 is a validated AChE/BuChE inhibitory scaffold, as demonstrated by the 2022 Frontiers in Chemistry study that reported IC50 values ranging from 0.27 to 24.3 µM across 16 derivatives (5a–p) [2]. CAS 890633-85-9 offers a distinct chemical entry point by incorporating the 6-chloro-7-methylcoumarin moiety, a structural feature not explored in the Hasanvand series but predicted to enhance binding affinity through halogen-bonding interactions with the AChE peripheral anionic site. Procurement of this compound enables medicinal chemistry teams to systematically explore the SAR of chlorine substitution on cholinesterase inhibition, potentially yielding sub-micromolar dual AChE/BuChE inhibitors [2].

Chemical Biology Probe Development – Dual-Mechanism Polypharmacology Studies

CAS 890633-85-9 uniquely combines two privileged pharmacophores—3-aminobenzofuran and 6-chloro-7-methylcoumarin—into a single molecular entity with demonstrable anticancer (apoptosis induction) and predicted cholinesterase-inhibitory activities [1][2]. This dual-mechanism profile is distinct from single-scaffold benzofurans (e.g., P-glycoprotein inhibitors [3]) and simple coumarins (e.g., antioxidants [4]). Chemical biology programs investigating the intersection of cell cycle regulation, apoptosis, and cholinergic signaling can employ CAS 890633-85-9 as a polypharmacological probe, simultaneously interrogating multiple targets without the confounding effects of combining two separate compounds [1][2].

Lead Optimization and Preclinical Candidate Selection – Favorable Drug-Likeness Profile

With a molecular weight of 325.7 g/mol, XLogP3-AA of 3.8, and full Lipinski Rule of Five compliance, CAS 890633-85-9 represents an ideal starting point for lead optimization campaigns targeting oral bioavailability [5]. Its moderate lipophilicity balances membrane permeability with aqueous solubility, offering advantages over higher-molecular-weight benzofuran-coumarin hybrids (MW > 400, LogP > 4.5) that risk poor absorption and metabolic instability [6]. Procurement of CAS 890633-85-9 as a lead compound provides medicinal chemistry teams with a developable scaffold that can be further diversified through established synthetic routes at the 3-amino position (acylation, reductive amination) and the coumarin ring (electrophilic aromatic substitution) [2].

Quote Request

Request a Quote for 4-(3-aminobenzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.